molecular formula C13H14N2O4 B14010258 Diethyl 1H-indazole-3,5-dicarboxylate

Diethyl 1H-indazole-3,5-dicarboxylate

Cat. No.: B14010258
M. Wt: 262.26 g/mol
InChI Key: BUKJLJULMGCVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1H-indazole-3,5-dicarboxylate (CAS 2891597-86-5) is a high-purity chemical building block designed for research and development applications. As a diester derivative of the 1H-indazole scaffold, it serves as a versatile precursor in organic synthesis and medicinal chemistry. The indazole core is a privileged structure in drug discovery, known for its broad pharmacological activities. Indazole-based compounds are found in several approved drugs and clinical candidates, including kinase inhibitors such as Pazopanib and Axitinib for cancer treatment, the PARP inhibitor Niraparib, and the antiemetic drug Granisetron. The presence of two ester functional groups at the 3- and 5-positions of the indazole ring makes this compound particularly valuable for further synthetic modification to create novel molecules for biological evaluation. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

diethyl 1H-indazole-3,5-dicarboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)8-5-6-10-9(7-8)11(15-14-10)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

BUKJLJULMGCVPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NN=C2C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 1h Indazole 3,5 Dicarboxylate

Retrosynthetic Analysis of Diethyl 1H-indazole-3,5-dicarboxylate

A retrosynthetic analysis of this compound suggests several plausible disconnection pathways to accessible starting materials. The core indazole ring can be deconstructed by cleaving the N1-N2 and C3-C3a bonds, a common strategy in heterocyclic chemistry. This leads back to a substituted phenylhydrazine precursor.

Scheme 1: Retrosynthetic Disconnection of this compound

Retrosynthesis of this compound

Disconnection A (N-N and C-C bond formation): This approach involves the formation of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) ring. A key disconnection breaks the N-N and C-C bonds, leading back to a substituted aminobenzaldehyde or aminoketone and a hydrazine (B178648) derivative. For the target molecule, this would imply a starting material like a 4-amino-isophthalaldehyde derivative, which would then undergo cyclization with a hydrazine source.

Disconnection B (N-C bond formation): Another common strategy involves the intramolecular cyclization of a suitably substituted phenylhydrazine. In this case, the C3-N2 bond is formed in the key step. This retrosynthetic path points towards a starting material derived from a 4-substituted-2-halobenzoic acid derivative, which can be converted to a phenylhydrazone that subsequently undergoes intramolecular cyclization.

Disconnection C ([3+2] Cycloaddition): This modern approach involves the reaction of a benzyne intermediate with a diazo compound. For this compound, this would entail the cycloaddition of a 4-carboethoxybenzyne with a diazo compound bearing two ester groups, such as diethyl diazomalonate.

These retrosynthetic pathways provide the strategic foundation for the various synthetic methodologies discussed in the following sections.

Established Synthetic Routes for Indazole Core Formation

The reaction of substituted phenylhydrazines with carbonyl compounds or their derivatives is a classical and widely used method for the synthesis of the indazole core. This approach, often referred to as the Fischer indole synthesis, can be adapted for indazole formation.

A general route involves the condensation of a 2-halobenzaldehyde or 2-haloketone with a hydrazine, followed by an intramolecular cyclization. For the synthesis of a 5-substituted indazole, a 4-substituted-2-halobenzaldehyde would be a key starting material. The reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine has been developed as a practical synthesis of indazoles nih.gov. This method can effectively eliminate competitive side reactions like the Wolf-Kishner reduction that may occur with direct preparations from aldehydes nih.gov.

For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the reaction of 2'-fluoro-5'-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate (B1144303), followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure nih.gov. This highlights the feasibility of introducing substituents at the 5-position of the indazole ring using this methodology.

Transition-metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including indazoles. These methods often offer high efficiency, regioselectivity, and functional group tolerance.

Palladium-catalyzed intramolecular amination is a notable strategy. For example, 2-aryl-2H-indazoles have been synthesized from N-aryl-N-(o-bromobenzyl)hydrazines using a palladium catalyst organic-chemistry.org. This reaction proceeds via cyclization followed by spontaneous dehydrogenation and tolerates a range of electron-donating and electron-withdrawing groups organic-chemistry.org.

Rhodium(III)-catalyzed C–H bond activation and annulation represents another advanced approach. The synthesis of 1H-indazoles can be achieved through the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes, a reaction co-catalyzed by Rh(III) and Cu(II) nih.gov. This method demonstrates good functional-group tolerance nih.gov. Similarly, Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes has been reported, showcasing the versatility of this catalytic system nih.gov.

A general one-pot protocol for the formation of 1-aryl-1H-indazoles has been achieved, which is not limited by the substitution patterns required for SNAr cyclization nih.gov. This often involves the in situ formation of a hydrazone followed by a metal-catalyzed or base-mediated cyclization. For example, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, which is tolerant of functionality on the aromatic ring mdpi.com.

The [3+2] cycloaddition of arynes with diazo compounds is a powerful and direct method for the synthesis of the indazole core organic-chemistry.org. This approach allows for the formation of a wide range of substituted indazoles under mild conditions. The aryne is typically generated in situ from an o-(trimethylsilyl)aryl triflate and a fluoride source.

The reaction of benzynes with monosubstituted diazo compounds generally leads to 1H-indazoles through the rearrangement of the initially formed 3H-indazole nih.gov. Disubstituted diazo compounds can also be employed. For the synthesis of this compound, a potential route would involve the reaction of a 4-carboethoxybenzyne with diethyl diazomalonate. While this specific reaction is not explicitly detailed in the literature, the general principle of aryne cycloaddition with diazo compounds is well-established for indazole synthesis rsc.orgelsevierpure.comrsc.orgnih.gov.

Intramolecular C–H amination has recently emerged as a novel and efficient strategy for the synthesis of N-heterocycles. This method involves the formation of a C–N bond through the direct functionalization of a C–H bond, often facilitated by a metal catalyst.

A silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones has been developed for the construction of various 1H-indazoles acs.org. This method is efficient for the synthesis of 3-substituted indazoles bearing a variety of functional groups, including esters acs.org. The reaction proceeds under relatively mild conditions and shows good tolerance for both electron-donating and electron-withdrawing substituents on the arylhydrazone acs.org. This strategy offers a promising pathway for the synthesis of functionalized indazoles like this compound, provided a suitable substituted arylhydrazone precursor can be prepared.

Precursor Compound Synthesis and Accessibility

The primary and most direct precursor for the synthesis of this compound is Diethyl 4-amino-isophthalate . This aromatic compound possesses the requisite arrangement of functional groups—an amino group and two ester moieties in a meta-relationship on a benzene ring—that are essential for the subsequent formation of the indazole ring system.

Synthesis of Diethyl 4-amino-isophthalate:

The synthesis of Diethyl 4-amino-isophthalate typically begins with a commercially available starting material, 4-nitroisophthalic acid. The synthesis proceeds through a two-step process:

Fischer-Speier Esterification: 4-nitroisophthalic acid is first converted to its diethyl ester, Diethyl 4-nitroisophthalate. This is achieved through the Fischer-Speier esterification reaction, where the dicarboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Reduction of the Nitro Group: The nitro group of Diethyl 4-nitroisophthalate is then reduced to an amino group to yield Diethyl 4-amino-isophthalate. A common and efficient method for this transformation is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate. The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure.

Accessibility:

Both 4-nitroisophthalic acid and the necessary reagents for esterification and reduction are readily available from commercial chemical suppliers. This makes the precursor, Diethyl 4-amino-isophthalate, highly accessible for laboratory-scale and potentially larger-scale synthesis. The commercial availability of Diethyl 4-aminoisophthalate itself further simplifies the synthetic process. myskinrecipes.comchemscene.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The conversion of Diethyl 4-amino-isophthalate to this compound is achieved through a diazotization reaction followed by an intramolecular cyclization. The optimization of this two-step, one-pot process is crucial for maximizing the yield and purity of the final product.

The general reaction involves the following steps:

Diazotization: The amino group of Diethyl 4-amino-isophthalate is converted into a diazonium salt. This is typically achieved by treating a solution of the amine in a strong acid, such as hydrochloric acid or sulfuric acid, with a solution of sodium nitrite at a low temperature, usually between 0 and 5 °C. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

Key Parameters for Optimization:

ParameterConditions and Effects on Yield
Temperature Diazotization is optimally carried out at 0-5 °C to ensure the stability of the diazonium salt. Temperatures above this range can lead to decomposition and the formation of byproducts, thus lowering the yield. The subsequent cyclization may require a slight increase in temperature, but this must be carefully controlled to avoid unwanted side reactions.
Acid Concentration A sufficient concentration of a strong acid is necessary for the complete diazotization of the amino group. The choice of acid can also influence the reaction; for instance, using a mixture of acids might in some cases improve the solubility of the starting material and the stability of the diazonium intermediate.
Sodium Nitrite Stoichiometry A slight excess of sodium nitrite is often used to ensure complete conversion of the amine. However, a large excess should be avoided as it can lead to side reactions and complicate the purification process.
Reaction Time The reaction time for both diazotization and cyclization needs to be optimized. Insufficient time will result in incomplete conversion, while prolonged reaction times might lead to the degradation of the product.
Solvent The choice of solvent is important for the solubility of the starting material and intermediates. Aqueous acidic solutions are typically used for the diazotization step. The addition of a co-solvent may be necessary in some cases to improve solubility.

Through careful control of these parameters, the yield of this compound can be significantly improved.

Development of Novel and Efficient Synthetic Protocols

One area of development involves the use of alternative diazotizing agents. For instance, organic nitrites such as isoamyl nitrite or tert-butyl nitrite can be used in non-aqueous solvents, which can sometimes offer advantages in terms of substrate solubility and control over the reaction.

Another approach focuses on transition-metal-catalyzed cyclization reactions. While not yet specifically reported for this compound, related indazole syntheses have utilized copper or palladium catalysts to facilitate the N-N bond formation in the cyclization step. These methods could potentially be adapted to the synthesis of the target molecule, possibly from different precursors, and might offer improved efficiency and functional group tolerance.

Furthermore, flow chemistry presents a promising avenue for the synthesis of indazoles. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety (especially when dealing with potentially unstable diazonium intermediates), and easier scalability. A continuous flow process for the diazotization and cyclization of Diethyl 4-amino-isophthalate could represent a significant advancement in the efficient production of this compound.

The exploration of these novel protocols is essential for the continued development of efficient and sustainable methods for the synthesis of this and other valuable indazole derivatives.

Chemical Transformations and Derivatization Strategies of Diethyl 1h Indazole 3,5 Dicarboxylate

Hydrolysis and Transesterification Reactions of Carboxylate Functionalities

The ester groups at the C3 and C5 positions are prime targets for initial modifications, primarily through hydrolysis. Standard saponification using an aqueous base like potassium hydroxide (B78521) can convert the diester into the corresponding dicarboxylic acid, 1H-indazole-3,5-dicarboxylic acid. researchgate.net This transformation is crucial for subsequent reactions, such as amide bond formation.

Selective monohydrolysis, which distinguishes between two identical ester groups, can be a challenging but valuable transformation, yielding a monoester-monoacid derivative. researchgate.net While specific conditions for Diethyl 1H-indazole-3,5-dicarboxylate are not extensively detailed, methodologies developed for other symmetric diesters, such as using stoichiometric amounts of base in a mixed aqueous-organic solvent system at controlled temperatures, could provide a pathway to the mono-hydrolyzed products. researchgate.netnih.gov

Transesterification, the exchange of the ethyl group of the ester with another alcohol, is another potential modification. This reaction is typically catalyzed by an acid or base and can be used to introduce different alkyl or aryl groups, thereby modifying the solubility and steric properties of the molecule.

Nucleophilic Substitution Reactions on Ester Groups

The carboxylate functionalities of this compound can be readily converted into a variety of other functional groups through nucleophilic acyl substitution. A common strategy involves the initial hydrolysis of the esters to the dicarboxylic acid, which is then activated for reaction with nucleophiles. For instance, the resulting 1H-indazole-3,5-dicarboxylic acid can be coupled with various primary or secondary amines to generate a library of diamides. derpharmachemica.com This amide formation is a cornerstone of medicinal chemistry for exploring structure-activity relationships.

Alternatively, the ester groups can react directly with potent nucleophiles. For example, treatment with hydrazine (B178648) hydrate (B1144303) can transform the ethyl esters into the corresponding hydrazides. These hydrazides are valuable intermediates themselves, capable of further elaboration into more complex heterocyclic systems like oxadiazoles.

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

The benzene (B151609) portion of the indazole ring is susceptible to electrophilic aromatic substitution (SEAr), including reactions like halogenation, nitration, and sulfonation. wikipedia.org However, the regiochemical outcome is dictated by the electronic effects of the existing substituents. wikipedia.orglumenlearning.comlibretexts.org In this compound, both the pyrazole (B372694) ring and the two ethyl carboxylate groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. lumenlearning.comlibretexts.orgunizin.org

Substituents that are deactivating generally direct incoming electrophiles to the meta position relative to themselves. libretexts.orgunizin.org Considering the positions of the existing groups on the indazole core, the available carbons for substitution are C4, C6, and C7. The C5-carboxylate group would direct an incoming electrophile to C4 and C6, while the influence of the C3-carboxylate and the pyrazole moiety would primarily affect the C4 and C7 positions. The interplay of these directing effects can lead to complex product mixtures, but typically substitution is expected to occur at the C4 or C6 positions. For instance, bromination of 1H-indazoles has been shown to occur on the benzene ring, and specific conditions can be developed to favor a particular regioisomer. nih.gov

Regioselective Functionalization at Nitrogen Atoms (N1 and N2) of the Indazole Core

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be functionalized, typically through alkylation or acylation. Direct alkylation of the N-H bond of 1H-indazoles often results in a mixture of N1 and N2 isomers, with the product ratio being highly dependent on the reaction conditions. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov

The choice of base, solvent, and electrophile plays a critical role in determining the regioselectivity of the reaction. nih.govbeilstein-journals.org Studies on similar indazole esters have shown that using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) can strongly favor the formation of the N1-alkylated product. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net This selectivity is often attributed to the chelation of the sodium cation by the N2 nitrogen and the oxygen of the C3-ester group, which sterically hinders attack at N2. beilstein-journals.orgnih.gov Conversely, other conditions may favor the N2 isomer. nih.govrsc.org

N-acylation of indazoles is also a common transformation. Generally, N-acylation is suggested to yield the N1-substituted regioisomer, which is thermodynamically more stable. nih.govbeilstein-journals.org In some cases, the reaction may proceed through an initial N2-acylation followed by an acyl group migration to the N1 position. beilstein-journals.org One-pot procedures for direct N-acylation with carboxylic acids have been developed, providing high yields and selectivities for the N1 position. researchgate.net Electrochemical methods have also been employed for the selective N1-acylation of indazoles. organic-chemistry.org

Table 1: Conditions Influencing N1 vs. N2 Regioselectivity in Indazole Alkylation
ConditionFavored IsomerRationale / NotesReference
NaH in THFN1High N1 selectivity (>99%) observed for C3-carboxy substituted indazoles. A tight ion pair or chelation mechanism is proposed. nih.govbeilstein-journals.org
Cs₂CO₃ in DioxaneN1Used for N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates. A chelation mechanism is suggested to drive regioselectivity. beilstein-journals.org
Mitsunobu Conditions (DEAD, TPP)N2Reaction of methyl 5-bromo-1H-indazole-3-carboxylate with alcohols under Mitsunobu conditions gave N2-substituted products in high yields. beilstein-journals.org
TfOH with Diazo CompoundsN2A metal-free catalytic system that affords N2-alkylated indazoles with high regioselectivity. rsc.org
K₂CO₃ in DMFMixture (often ~1:1)Often leads to mixtures of N1 and N2 isomers, requiring chromatographic separation. researchgate.net

Modifications at the Indazole Ring Carbons (C3, C5) and their Impact on Reactivity

The transformations of the ethyl carboxylate groups at C3 and C5, as discussed in sections 3.1 and 3.2, significantly alter the electronic properties and subsequent reactivity of the entire indazole molecule. Converting the electron-withdrawing ester groups (-COOEt) into other functionalities modifies their inductive and resonance effects, which in turn impacts the reactivity of the aromatic ring and the N-H group.

For example, hydrolyzing the esters to carboxylate anions (-COO⁻) under basic conditions introduces strong electron-donating groups, which would activate the benzene ring towards further electrophilic aromatic substitution. Conversely, converting the esters to amide functionalities (-CONH-R) can either slightly increase or decrease the deactivating effect depending on the nature of the R group. These modifications will also influence the acidity of the N-H proton and the regioselectivity of N-alkylation reactions by altering the potential for chelation with metal cations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they require a suitable handle on the aromatic ring, typically a halide or triflate. researchgate.net Therefore, to apply reactions like the Suzuki or Heck coupling to this compound, the molecule must first undergo halogenation (e.g., bromination or iodination) at one of the available C4, C6, or C7 positions.

Once a halogenated derivative is obtained (e.g., Diethyl 4-bromo-1H-indazole-3,5-dicarboxylate), it can serve as a substrate in cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This method has been widely used to synthesize aryl-substituted indazoles, which are prevalent in biologically active compounds. nih.govias.ac.inmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a base. ias.ac.in

Heck Reaction : The Heck reaction couples the aryl halide with an alkene, providing a route to vinyl-substituted indazoles. beilstein-journals.orgnih.govorganic-chemistry.orgwikipedia.org This reaction is instrumental in building complex molecular scaffolds and has been applied to various indazole derivatives. beilstein-journals.org

These cross-coupling strategies offer a modular approach to introduce a wide variety of substituents (aryl, heteroaryl, vinyl, etc.) onto the indazole core, making it a key method for library synthesis in drug discovery. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Indazole Scaffolds
Reaction TypeIndazole SubstrateCoupling PartnerTypical Catalyst/ConditionsReference
Suzuki5-Bromo-1H-indazole derivativeAryl boronic acidsPd(OAc)₂, CsF ias.ac.in
Suzuki3-Iodo-1H-indazole derivativeAryl boronic acidsPd(PPh₃)₄, aq. base nih.gov
Heck3-Bromo-1H-indazole derivativeAlkenes (e.g., acrylates)Pd catalyst, base beilstein-journals.org
Heck (Intramolecular)o-Haloaniline derivativeAlkenyl halide[Pd₂(dba)₃]/DavePhos, NaOtBu nih.gov

Derivatization for Enhanced Biological Activity

The chemical transformations described in the preceding sections are fundamental to the field of medicinal chemistry, where the primary goal is often the synthesis of novel compounds with improved therapeutic properties. nih.gov The indazole nucleus is a "privileged scaffold," meaning it is a common structural motif in a wide range of biologically active compounds. derpharmachemica.comresearchgate.netresearchgate.net

Derivatization of the this compound core allows for systematic exploration of how different functional groups at various positions affect a molecule's biological activity.

Amide Formation (at C3/C5) : Converting the esters to amides allows for the introduction of diverse substituents that can form key hydrogen bonds with biological targets like enzymes or receptors. Libraries of indazole-3-carboxamides have been synthesized and evaluated for activities such as antimicrobial effects. derpharmachemica.com

N-Alkylation (at N1/N2) : The substituent on the indazole nitrogen can significantly impact potency and pharmacokinetic properties. For example, specific N-alkylated indazoles have been developed as potent kinase inhibitors for cancer therapy. nih.gov

Suzuki Coupling (at C4/C6/C7) : Introducing aryl or heteroaryl groups via Suzuki coupling can enhance binding affinity through π-stacking interactions and can be used to modulate properties like solubility and metabolic stability. This approach has been used to develop inhibitors of targets like the Akt kinase. ias.ac.in

By strategically combining these derivatization techniques, chemists can generate extensive libraries of novel indazole compounds for high-throughput screening, leading to the discovery of new therapeutic agents for a wide range of diseases. nih.govresearchgate.net

Mechanistic Investigations and Reaction Pathways in Indazole Dicarboxylate Synthesis

Elucidation of Catalytic Cycles in Metal-Mediated Syntheses

Transition-metal catalysis is a cornerstone for the efficient synthesis of the indazole scaffold, often involving C-H bond activation and annulation cascades. nih.govresearchgate.netnih.gov Metals such as rhodium (Rh), cobalt (Co), palladium (Pd), and copper (Cu) are frequently employed to construct the heterocyclic core from simple precursors. researchgate.netnih.gov

Rhodium(III)-catalyzed syntheses, for instance, often proceed through a C-H activation/C-N bond formation pathway. A plausible catalytic cycle for the formation of an N-aryl indazole derivative is initiated by the coordination of a directing group (e.g., an azo moiety) on the aryl substrate to the Rh(III) center. This is followed by a concerted metalation-deprotonation step to form a rhodacycle intermediate. Subsequent coordination and insertion of a coupling partner, such as an aldehyde, leads to the formation of a seven-membered rhodacycle. Reductive elimination and subsequent cyclization and aromatization steps regenerate the active Rh(III) catalyst and yield the indazole product. nih.gov

Similarly, Cobalt(III)-catalyzed systems have been developed for the synthesis of N-aryl-2H-indazoles. nih.gov These reactions also leverage a directing group strategy for C-H bond functionalization, followed by addition to an aldehyde and subsequent cyclization. The operational simplicity and cost-effectiveness of cobalt make this an attractive route for large-scale synthesis. nih.gov

Table 1: Key Steps in a Generalized Rh(III)-Catalyzed Indazole Synthesis

Step Description
1. Coordination The directing group of the substrate coordinates to the Rh(III) catalyst.
2. C-H Activation Formation of a five-membered rhodacycle intermediate via concerted metalation-deprotonation.
3. Insertion Coordination and migratory insertion of a coupling partner (e.g., aldehyde).
4. Cyclization Intramolecular cyclization and capture.
5. Aromatization Dehydration or oxidation to form the aromatic indazole ring.

| 6. Catalyst Regeneration | Reductive elimination releases the product and regenerates the active Rh(III) species. |

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the synthesis of 1H-indazole-3-carboxylic acid derivatives via diazotization, the diazonium salt has been identified as a key intermediate. sioc-journal.cn This method involves the diazotization of ortho-aminobenzacetates, which then undergo intramolecular cyclization to form the indazole ring. sioc-journal.cn

In metal-catalyzed C-H activation routes, the primary intermediates are organometallic complexes. For example, in rhodium-catalyzed reactions, a ruthenacycle complex has been proposed as a key intermediate in alkenylation-annulation approaches. nih.gov Similarly, five-membered rhodacycle and cobaltacycle complexes are crucial intermediates in syntheses directed by azo or oxime groups. nih.govnih.gov These cyclic metal complexes are formed through the chelation-assisted C-H activation step and are pivotal for the subsequent bond formations that construct the indazole core. nih.gov

Another class of intermediates, hemiaminals, has been characterized in the reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions. nih.gov The formation of (1H-indazol-1-yl)methanol derivatives proceeds through these hemiaminal intermediates, which can be isolated and characterized. nih.gov

Understanding Regioselectivity and Stereoselectivity in Derivatization

The derivatization of the indazole ring, particularly N-alkylation, often yields a mixture of N1 and N2 regioisomers. nih.govnih.gov The regiochemical outcome is highly dependent on the reaction conditions (base, solvent), the nature of the electrophile, and the electronic and steric properties of substituents on the indazole core. nih.gov

For indazoles bearing an electron-withdrawing carboxylate group at the C3 position, such as in precursors to Diethyl 1H-indazole-3,5-dicarboxylate, N1-alkylation is often favored. nih.govnih.gov Density Functional Theory (DFT) calculations suggest that this selectivity is driven by a chelation mechanism. nih.gov When a suitable cation like Cesium (Cs+) is present (from the base Cs2CO3), it can coordinate to both the N2 nitrogen and the oxygen of the C3-ester group, forming a stable six-membered ring-like transition state. This chelation blocks the N2 position, directing the incoming electrophile to the N1 position. nih.gov

Conversely, the use of different bases and solvents can favor the N2 isomer. Non-covalent interactions (NCIs) are believed to drive the formation of the N2-product in the absence of strong chelating effects. nih.gov The steric hindrance of substituents also plays a significant role; bulky groups at the C7 position can favor N2-alkylation by sterically hindering the N1 position. nih.gov

Table 2: Factors Influencing Regioselectivity in Indazole N-Alkylation

Factor Condition Favoring N1-Alkylation Condition Favoring N2-Alkylation Rationale
Substituent at C3 Electron-withdrawing group (e.g., -CO2Me) - Chelation with cation from base directs to N1. nih.gov
Substituent at C7 - Electron-withdrawing group (e.g., -NO2, -CO2Me) Steric hindrance at N1 and electronic effects. nih.gov
Base Cesium Carbonate (Cs2CO3) Sodium Hydride (NaH) in polar aprotic solvents Cs+ promotes chelation; solvent and counter-ion effects alter nucleophilicity. nih.govnih.gov

| Solvent | Dioxane | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solvent polarity and coordinating ability influence ion pairing and transition states. nih.gov |

In terms of stereoselectivity, CuH-catalysis has been used for the highly enantioselective C3-allylation of N-(benzoyloxy)indazoles, creating quaternary stereocenters. DFT calculations for this system suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where steric interactions between the ligand and substrate determine the enantioselectivity. mit.edu

Kinetic and Thermodynamic Analysis of Bond Formation and Cleavage

Kinetic and thermodynamic studies provide quantitative insight into reaction pathways. For indazoles, a key thermodynamic feature is the relative stability of the 1H and 2H annular tautomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov This inherent stability often dictates the final product distribution in reactions that are under thermodynamic control, where an initially formed N2-substituted product may isomerize to the more stable N1-isomer. nih.gov

The enthalpy of formation for various indazole derivatives has been determined experimentally and computationally. Studies on 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxylic acid provide fundamental thermodynamic data that helps in understanding the stability of these structures. researchgate.net

In metal-catalyzed C-H activation, the initial bond cleavage is often a rate-determining or kinetically significant step. DFT calculations have been employed to probe the energetics of these pathways. For instance, in the defluorinative coupling of indazoles with vinyl fluorides, a concerted, anionic SNV pathway was found to have a much lower kinetic barrier (ΔG‡ = 15.3 kcal/mol) compared to other potential mechanisms, indicating it as the most likely reaction pathway. acs.org These computational analyses help to rationalize observed reaction outcomes and guide the development of more efficient catalytic systems by identifying the highest energy barriers in the catalytic cycle.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for Diethyl 1H-indazole-3,5-dicarboxylate could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific mass spectrometry data or fragmentation analysis for this compound could be found.

Infrared Spectroscopy (IR) for Functional Group Identification

No specific IR spectrum for this compound is publicly available.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound.

Chromatographic Purity Assessment (e.g., HPLC, GC)

No specific HPLC or GC methods for the purity assessment of this compound have been detailed in the literature.

Computational and Theoretical Studies on Diethyl 1h Indazole 3,5 Dicarboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and equilibrium geometry of molecules. dergipark.org.tr By approximating the many-body electronic Schrödinger equation, DFT methods, such as the widely used B3LYP functional, can predict molecular properties with a favorable balance of accuracy and computational cost. researchgate.nettandfonline.com

For Diethyl 1H-indazole-3,5-dicarboxylate, DFT calculations are used to determine the optimized molecular geometry in the gas phase. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure. The key outputs of this optimization are the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The resulting geometry reveals a planar indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, which is characteristic of this heterocyclic core. researchgate.net The diethyl ester substituents at the 3- and 5-positions introduce additional degrees of freedom, and their orientations are also determined during energy minimization.

The table below presents a hypothetical optimized molecular geometry for this compound, as would be predicted by a typical DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level). These values are representative for such a structure.

Predicted Bond Lengths (Å)Predicted Bond Angles (°)
BondLengthAtomsAngle
N1-N21.36N2-N1-C7a112.5
N1-C7a1.39N1-N2-C3104.5
N2-C31.34N2-C3-C3a111.0
C3-C3a1.45C3-C3a-C4132.1
C3a-C41.40C3a-C4-C5118.0
C4-C51.38C4-C5-C6121.5
C5-C61.41C5-C6-C7121.3
C6-C71.38C6-C7-C7a117.8
C7-C7a1.40C7-C7a-N1130.3
C3-C(O)O1.48N2-C3-C(O)124.0
C5-C(O)O1.49C4-C5-C(O)120.5

Note: The data presented is illustrative and represents typical values for an optimized geometry of this compound as predicted by DFT calculations. Specific experimental or published computational data for this exact molecule is not widely available.

Conformational Analysis and Tautomerism of the 1H-Indazole Moiety

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the pyrazole ring nitrogen atoms. researchgate.net Computational studies consistently show that for the parent indazole and most derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.gov This stability is often attributed to the greater aromaticity of the 1H-indazole's benzenoid structure compared to the o-quinonoid character of the 2H-indazole. researchgate.net For this compound, the 1H tautomer is the designated and expected most stable form.

Beyond tautomerism, the molecule exhibits conformational flexibility due to the two rotatable single bonds connecting the ethyl ester groups to the indazole core. Conformational analysis, typically performed using DFT, involves calculating the relative energies of different spatial arrangements (conformers) that arise from rotation around these bonds. The orientation of the carbonyl group relative to the indazole ring is a key factor. These calculations can identify the global minimum energy conformer as well as other low-energy conformers that may be present in equilibrium.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). dergipark.org.trresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. irjweb.com DFT calculations are the standard method for determining these orbital energies. rsc.org

For this compound, the HOMO is typically distributed over the electron-rich bicyclic aromatic system, while the LUMO may have significant contributions from the electron-withdrawing dicarboxylate groups. Analysis of these orbitals helps predict how the molecule will interact with other reagents.

ParameterPredicted Value (eV)Implication
EHOMO (Highest Occupied Molecular Orbital Energy)-6.5Electron-donating ability
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-1.8Electron-accepting ability
ΔE (HOMO-LUMO Gap)4.7High chemical stability and low reactivity

Note: The energy values are representative examples based on DFT calculations for similar substituted indazole derivatives and serve to illustrate the application of FMO theory. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

An MD simulation of this compound would provide insight into the flexibility of the ethyl ester side chains. It would allow for the exploration of the conformational space accessible at a given temperature, showing the transitions between different low-energy rotational states of the ester groups. This information is crucial for understanding how the molecule might interact with a receptor or solvent molecules, as it is not rigid but exists as an ensemble of rapidly interconverting conformations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds. DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). tandfonline.com

For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus. nih.govescholarship.org These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental data provides strong evidence for confirming the molecular structure. nih.govnih.gov

Similarly, DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies correlate with the peaks observed in an IR or Raman spectrum. The calculations also provide the intensity of each vibrational mode, allowing for the simulation of the entire spectrum. This is particularly useful for assigning specific peaks in an experimental spectrum to the vibrations of particular functional groups, such as C=O stretches from the ester groups or N-H bending from the indazole ring.

Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
Protonδ (ppm)Carbonδ (ppm)
N1-H~13.5C3~140
H4~8.6C3a~123
H6~7.8C4~125
H7~8.2C5~122
-O-CH₂-~4.4C6~128
-CH₃~1.4C7~115
C7a~141
C=O~164

Note: The chemical shift values are representative and based on general values for indazole and ethyl ester moieties. Actual values can vary based on the specific electronic environment and computational method used.

Rationalization of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies for each step. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be employed to rationalize the observed outcomes. For instance, in the synthesis of the indazole ring via methods like an intramolecular Ullmann-type reaction or a Cadogan cyclization, computational studies can help determine the most likely pathway and explain the regioselectivity of the cyclization. researchgate.netacs.org

Furthermore, if this compound is used as a substrate in a subsequent reaction, computational modeling can predict the most reactive site. For example, by modeling the transition states for electrophilic aromatic substitution, one could predict whether an incoming electrophile would preferentially add to the C4, C6, or C7 position of the benzene ring. These theoretical investigations provide a deeper understanding of the molecule's reactivity and can guide the design of new synthetic routes. nih.govnih.gov

Exploration of Biological Activities and Pharmacological Potential of Indazole Dicarboxylate Scaffolds

Antimicrobial Activity Evaluations (Antibacterial, Antifungal, Antiviral)

The indazole nucleus is a key component in the development of new antimicrobial agents. nih.gov Various derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net

Antibacterial Activity: Indazole derivatives have demonstrated notable antibacterial properties. For instance, a series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net Other studies have shown that certain 2H-indazole derivatives exhibit weak to modest activity against Gram-positive clinical isolates, including strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.comresearchgate.net The antibacterial potential of indazole-based compounds underscores their importance as a scaffold for developing new treatments against bacterial infections. pnrjournal.comderpharmachemica.com

Antifungal Activity: The antifungal activity of indazole derivatives has also been a subject of investigation. An iodobenzamide derivative of indazole has been reported to possess antifungal properties. austinpublishinggroup.com Additionally, certain indazole derivatives have shown efficacy against fungal strains like Candida albicans. researchgate.net Research into 2,3-diphenyl-2H-indazole derivatives revealed in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com

Antiviral Activity: The indazole scaffold has been explored for its potential in developing antiviral therapies, including for HIV. nih.govnih.govresearchgate.net While specific examples of indazole dicarboxylates with antiviral activity are not detailed in the provided context, the general class of indazole derivatives is recognized for its anti-HIV properties.

Table 1: Illustrative Antimicrobial Activity of Indazole Scaffolds

Compound Class Organism Activity/Potency
2H-Indazole Derivatives Enterococcus faecalis MIC ≈ 128 µg/mL
2H-Indazole Derivatives Staphylococcus aureus MIC = 64-128 µg/mL
2,3-diphenyl-2H-indazole Candida albicans In vitro growth inhibition

Note: This table presents illustrative data for the broader class of indazole derivatives to demonstrate their antimicrobial potential, as specific data for Diethyl 1H-indazole-3,5-dicarboxylate is not available.

Anticancer and Antiproliferative Activity Investigations

The indazole moiety is a cornerstone in the design of modern anticancer agents, with several indazole-based drugs approved by the FDA for cancer therapy. rsc.orgrsc.orgnih.gov These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.

Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. rsc.orgnih.gov The indazole core is adept at forming hydrogen bonds within the hydrophobic pockets of kinase receptors. researchgate.net

FGFR, Bcr-Abl, and ALK: Indazole derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Bcr-Abl, and Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov For example, entrectinib, a 3-aminoindazole derivative, is a potent ALK inhibitor with an IC50 value of 12 nM. nih.gov

Pim and Aurora Kinases: The Pim kinases and Aurora kinases are also significant targets for indazole-based inhibitors in cancer therapy. nih.govnih.gov

EGFR and CDK2: Inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) by indazole derivatives has been reported, highlighting their broad-spectrum kinase inhibitory potential. austinpublishinggroup.com A series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of EGFR and VEGFR-2. researchgate.net

Beyond kinase inhibition, indazole scaffolds have been engineered to target other critical components of cancer cell machinery.

IDO1, HIF-1, and Carbonic Anhydrase: Indazole derivatives have been investigated as inhibitors of Indoleamine-2,3-dioxygenase1 (IDO1), Hypoxia-Inducible Factor-1 (HIF-1), and Carbonic Anhydrase (CA), all of which play roles in tumor metabolism and immune evasion. nih.gov

The anticancer potential of indazole derivatives is consistently demonstrated in in vitro studies using various human cancer cell lines.

One study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. rsc.org

Another series of 1H-indazole-3-amine derivatives was evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. mdpi.com Compound 6o from this series showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. mdpi.com

Table 2: Examples of Anticancer Activity of Indazole Derivatives

Compound/Derivative Target/Cell Line Activity/Potency (IC50)
Indazole Derivative 2f Various Cancer Cell Lines 0.23–1.15 µM
Entrectinib Anaplastic lymphoma kinase (ALK) 12 nM
Indazole Derivative 6o K562 (Chronic Myeloid Leukemia) 5.15 µM

Note: This table provides specific examples of anticancer activity for various indazole derivatives to illustrate the potential of the scaffold, as specific data for this compound is not available.

Anti-inflammatory and Immunomodulatory Potentials

Indazole derivatives are well-recognized for their anti-inflammatory properties. nih.govnih.gov In fact, the non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a notable example of an indazole-containing therapeutic agent. wikipedia.org

Research has shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in a dose-dependent manner. nih.govnih.gov The mechanism underlying this anti-inflammatory effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov For instance, 5-aminoindazole (B92378) demonstrated maximal activity in inhibiting COX-2, with IC50 values for various indazoles ranging from 12.32 to 23.42 μM. nih.gov

Investigations into Other Pharmacological Activities

The structural versatility of the indazole scaffold has led to its exploration in a wide array of other pharmacological contexts. nih.gov

Anti-depressant Activity: The potential for indazole derivatives to act as anti-depressant agents has been noted in several reviews of their biological activities. researchgate.netnih.gov

Anti-hypertensive Activity: Similarly, the anti-hypertensive properties of compounds containing the indazole nucleus have been reported, indicating their potential utility in cardiovascular medicine. researchgate.netnih.gov

The broad spectrum of biological activities associated with the indazole scaffold, from antimicrobial to anticancer and anti-inflammatory effects, highlights its significant therapeutic potential. While specific data for this compound remains to be elucidated, the extensive research on related derivatives provides a strong foundation for future investigations into its pharmacological profile.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the indazole scaffold, these studies have been pivotal in optimizing lead compounds for various therapeutic targets. While specific SAR data for this compound is not extensively detailed in the available literature, valuable insights can be drawn from closely related indazole-3-carboxamide derivatives, where the ester group at the 3-position is replaced by an amide.

A notable example involves a series of indazole-3-carboxamides investigated as blockers of the Calcium-Release Activated Calcium (CRAC) channel, a target for modulating mast cell functions in inflammatory diseases. nih.govnih.gov In this research, a key and unexpected finding was the critical importance of the amide linker's regiochemistry. nih.govnih.gov

Derivatives with a 'reversed' amide linker (-CO-NH-Ar) at the 3-position of the indazole ring demonstrated significantly more potent CRAC channel blocking activity compared to their isomeric counterparts with a (-NH-CO-Ar) linkage. nih.gov The most potent compounds in the 'reversed' amide series, 12d and 12a , exhibited IC₅₀ values of 0.67 µM and 1.51 µM, respectively. In stark contrast, the isomeric compound 9c was found to be inactive in calcium influx assays even at concentrations as high as 100 µM. nih.gov

Further SAR analysis revealed that the nature of the aromatic moiety (Ar) attached to the amide nitrogen profoundly influences the inhibitory activity. nih.gov Potent inhibition was achieved when the Ar group was a 2,6-difluorophenyl or a 3-fluoro-4-pyridyl moiety. nih.gov This highlights that both the orientation of the amide bond at the C-3 position and the electronic and steric properties of the substituent on that amide are crucial determinants of biological activity. nih.govnih.gov

Similarly, SAR studies on 3,6-disubstituted indazole derivatives as hepcidin (B1576463) production inhibitors have shown that modifications at both the C-3 and C-6 positions are critical for optimizing activity. nih.govnih.gov The presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was also found to be crucial for potent inhibition of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov These findings collectively underscore the importance of systematic structural modifications around the indazole core to fine-tune pharmacological activity.

Table 1: SAR of Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers

Compound Amide Linker Regiochemistry Ar Group IC₅₀ (µM)
12d -CO-NH-Ar 3-fluoro-4-pyridyl 0.67 nih.gov
12a -CO-NH-Ar 2,6-difluorophenyl 1.51 nih.gov
9b -NH-CO-Ar (Not Specified) 29 nih.gov
9c -NH-CO-Ar (Not Specified) >100 nih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of ligand-protein interactions. For indazole derivatives, docking studies have provided critical insights into their binding modes with various protein targets, guiding further structural optimization. nih.govmdpi.com

In one study, a series of N-alkylated indazole-3-carboxamide derivatives were docked against a renal cancer-related protein (PDB: 6FEW). nih.gov The analysis revealed that the most effective compounds achieved high binding energies through specific interactions within the protein's active site. nih.gov The process involved preparing 2D structures of the derivatives, minimizing their energy to optimize geometry, and then docking them into the prepared protein receptor. The outcomes were ranked based on the calculated binding energy values, with derivatives 8v , 8w , and 8y showing the highest binding energies. nih.gov

Another theoretical investigation focused on arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase, a key receptor in angiogenesis. mdpi.com This study used docking and molecular dynamics simulations to confirm that these indazole analogues can efficiently bind within the kinase's pocket. The stability of their poses was attributed to the formation of hydrogen bonds, π–π stacking, π–cation, and other hybrid interactions with key amino acid residues such as Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. mdpi.com The analysis of interaction energies highlighted that interactions with Phe918 were particularly significant for potent ligands. mdpi.com For instance, the Cys919 amide group is known to form a crucial hydrogen bond with several established VEGFR2 inhibitors, and similar interactions were observed for some of the docked indazole derivatives. mdpi.com

Furthermore, docking studies of 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor and Peripheral Benzodiazepine Receptor (PBR) identified key interactions. jocpr.com For the PBR protein, interactions with amino acids like LEU43, GLN109, and ILE141 were prominent. jocpr.com These computational studies are invaluable for rational drug design, allowing researchers to predict how modifications to the indazole dicarboxylate scaffold might enhance binding affinity and selectivity for a specific target. nih.gov

Table 2: Key Ligand-Protein Interactions for Bioactive Indazole Scaffolds

Indazole Scaffold Protein Target (PDB ID) Key Interacting Residues Type of Interaction
Indazole-3-Carboxamides Renal Cancer Protein (6FEW) Not Specified High Binding Energy nih.gov
Arylsulphonyl Indazoles VEGFR2 Kinase Ala866, Lys868, Glu885, Thr916, Glu917, Phe918, Cys919 Hydrogen Bonds, π–π Stacking, Hydrophobic Interactions mdpi.com
1-Trityl-5-Azaindazoles PBR LEU43, GLN109, ILE141, LYS140 Binding Interactions jocpr.com
1-Trityl-5-Azaindazoles MDM2-p53 GLN72, HIS73 High Binding Energy jocpr.com

Design and Synthesis of Novel Bioactive Indazole Dicarboxylate Analogues

The design and synthesis of novel bioactive analogues based on the indazole dicarboxylate scaffold are driven by insights gained from SAR and molecular docking studies. The goal is to create new chemical entities with improved potency, selectivity, and drug-like properties. nih.gov A rational design strategy often involves modifying the core scaffold to enhance interactions with the target protein or to explore new chemical space. nih.gov

For the this compound core, a primary strategy involves converting the ester functional groups into amides to create indazole-3,5-dicarboxamides. This approach is supported by the significant biological activities reported for various indazole-3-carboxamide derivatives. nih.govderpharmachemica.com The synthesis of such analogues typically starts with the corresponding indazole-3-carboxylic acid. derpharmachemica.comuno.edu

A general and widely used method for synthesizing 1H-indazole-3-carboxamides is through amide coupling. nih.govresearchgate.net This procedure involves activating the carboxylic acid group of 1H-indazole-3-carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBT), followed by reaction with a diverse range of primary or secondary amines. derpharmachemica.com This method allows for the systematic introduction of various substituents, facilitating the exploration of SAR. For instance, a library of fourteen new 1H-indazole-3-carboxamides was synthesized using this coupling strategy to explore their antimicrobial potential. derpharmachemica.com

The synthesis of the indazole core itself can be achieved through various routes. nih.govresearchgate.netorganic-chemistry.org Classic methods often involve the diazotization of o-toluidine. researchgate.net More modern approaches include palladium-catalyzed intramolecular C-H amination reactions and copper-catalyzed cyclizations of hydrazone precursors, which offer good functional group tolerance. nih.gov Once the core is established, functionalization at different positions can be performed. For example, starting from 1H-indazole, nucleophilic substitution reactions can introduce side chains at the N-1 and N-2 positions, which can then be further modified. nih.gov

The design of these new analogues is guided by computational models. Based on docking results that identify key hydrogen bond donors or acceptors in a protein's active site, chemists can design molecules that incorporate complementary functional groups to enhance binding affinity. nih.gov This synergy between computational prediction and chemical synthesis accelerates the discovery of potent and selective bioactive indazole dicarboxylate analogues. nih.govnih.gov

Emerging Applications and Future Research Directions

Role of Indazole Dicarboxylates in Fragment-Based Drug Discovery (FBLD)

Fragment-Based Drug Discovery (FBLD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.gov The approach relies on screening low molecular weight compounds, or "fragments," that can be efficiently grown or linked to create more potent molecules. nih.gov The indazole nucleus is a well-established pharmacophore in numerous therapeutic agents, making it an attractive scaffold for FBLD campaigns. metabolomicsworkbench.org

Indazole-containing fragments have been successfully used to develop potent inhibitors for various biological targets. For instance, fragment-led de novo design has yielded 1H-indazole-based derivatives that inhibit Fibroblast Growth Factor Receptor (FGFR) kinases. bath.ac.uk Similarly, an in silico fragment-based approach was utilized to design indazole derivatives with selective activity against Aurora kinases. bath.ac.uk

In this context, Diethyl 1H-indazole-3,5-dicarboxylate serves as an exemplary starting point or elaboration candidate. The core indazole structure provides the essential binding motif, while the two diethyl carboxylate groups act as crucial "growth vectors." rsc.org These ester groups provide synthetically accessible points for derivatization, allowing chemists to systematically extend the fragment's structure to explore and optimize interactions with a target protein's binding site. This bespoke functionalization is a key challenge in FBLD, and the dicarboxylate handles directly address this need, facilitating the transition from a weakly binding fragment to a potent and selective lead compound. rsc.org

Table 1: Indazole Scaffolds in Fragment-Based Drug Discovery

Target ClassDesign StrategySignificance of Functional GroupsReference
Fibroblast Growth Factor Receptor (FGFR) KinasesFragment-led de novo designCore indazole scaffold for initial binding; peripheral groups for growth and optimization. bath.ac.uk
Aurora KinasesIn silico fragment-based designKnowledge-based design to achieve subtype selectivity (Aurora A vs. B). bath.ac.uk
General HeterocyclesPhotoredox-mediated C-H functionalizationEster groups on fragments can serve as vectors for coupling with other heterocyclic precursors. rsc.org

Application in Supramolecular Chemistry and Materials Science

While the indazole moiety is extensively studied for its pharmacological properties, its application in supramolecular chemistry and materials science is a less explored frontier. The structural rigidity of the bicyclic indazole core, combined with its hydrogen bonding capabilities (N-H proton and pyrazolic nitrogen), makes it a promising candidate for designing novel supramolecular assemblies and advanced materials.

Specifically, this compound possesses key features for crystal engineering and the construction of metal-organic frameworks (MOFs). The two carboxylate groups can act as bidentate or monodentate ligands, coordinating with metal ions to form extended networks. The potential for hydrogen bonding through the indazole N-H group could further direct the self-assembly process, leading to predictable and stable three-dimensional structures. However, a review of current literature indicates that the potential of this compound and its direct analogues in these fields remains largely untapped, representing a significant opportunity for future research.

Sustainable and Green Chemistry Approaches in Indazole Dicarboxylate Synthesis

The growing emphasis on environmental responsibility has spurred the development of sustainable and green chemistry approaches for synthesizing important chemical scaffolds. nih.gov Traditional methods for indazole synthesis often involve harsh reaction conditions or the use of expensive and toxic heavy metal catalysts like palladium. nih.gov Recent research has focused on creating more eco-friendly and efficient protocols.

Modern, greener methods applicable to indazole synthesis include:

Microwave-Assisted Synthesis : This technique can significantly increase reaction rates and yields while reducing the generation of byproducts. nih.gov

Use of Green Solvents : Replacing hazardous organic solvents with greener alternatives, such as Polyethylene glycol (PEG-400), has been successfully demonstrated for indazole synthesis. nih.gov

Catalyst-Free or Alternative Catalyst Systems : Methodologies are being developed that eliminate the need for costly and toxic metal catalysts, sometimes replacing them with more benign alternatives or proceeding through metal-free pathways. nih.gov

Photo-Organic Synthesis : Visible light has been used to achieve metal- and hydrogen-source-free deoxygenative cyclization of precursors to form the indazole ring, offering a novel and sustainable route. nih.gov

These sustainable approaches are highly relevant for the synthesis of this compound. Applying principles such as microwave irradiation or utilizing green solvents could lead to more efficient, cost-effective, and environmentally benign manufacturing processes for this versatile chemical building block. nih.gov

Multi-Omics and Systems Biology Approaches to Elucidate Biological Mechanisms

Understanding the precise biological mechanisms of action for any bioactive compound is a central challenge in pharmacology. Systems biology, which integrates various "omics" data (e.g., transcriptomics, proteomics, metabolomics), provides a holistic view of how a molecule affects complex biological systems. rsc.orgmdpi.com While specific multi-omics studies on this compound are not yet prevalent, the application of these techniques to other indazole derivatives highlights their potential.

Metabolomics, the study of metabolic profiles, has been used extensively to understand the biotransformation of indazole-based synthetic cannabinoids. By incubating these compounds with human liver microsomes, researchers can identify numerous metabolites, with major transformations including hydroxylation and ester hydrolysis. nih.gov This information is crucial for understanding the compound's fate in the body and identifying potential biomarkers for exposure.

Applying a broader systems biology approach to this compound and its derivatives could:

Identify protein targets and off-targets through chemoproteomics.

Reveal downstream effects on signaling and metabolic pathways.

Help predict potential adverse drug reactions by analyzing network interactions. rsc.org

Such approaches are essential for moving beyond simple target-based screening and gaining a comprehensive understanding of a compound's biological impact. mdpi.com

Prospects for Advanced Derivatization for Enhanced Potency and Selectivity

The true potential of this compound lies in its capacity as a scaffold for advanced derivatization. The ester groups at the 3- and 5-positions are ideal handles for chemical modification, allowing for the systematic optimization of pharmacological properties. The indazole ring itself can also be modified, typically through N-alkylation, which often results in a mixture of N1 and N2 isomers with differing biological activities.

Strategies for derivatization to enhance potency and selectivity include:

Amide Coupling : The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid and subsequently coupled with a diverse range of amines to create a library of amide derivatives. This approach has been used to develop potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B).

Regioselective N-Alkylation : Developing synthetic protocols that selectively functionalize either the N1 or N2 position of the indazole ring is crucial for controlling the final compound's properties. Optimized conditions using specific bases and solvents can drive high regioselectivity.

Structure-Activity Relationship (SAR) Studies : By creating a series of analogues with modifications at the ester positions and the nitrogen atom, researchers can systematically probe the structure-activity relationship. This has been successfully applied to develop indazole-based compounds as selective inhibitors for targets such as COX-2 and various protein kinases. nih.gov

The dicarboxylate structure provides a robust platform for creating focused compound libraries, enabling the fine-tuning of a molecule's properties to achieve desired potency and selectivity for a specific biological target.

Table 2: Derivatization Strategies for the Indazole Scaffold

StrategyDescriptionExample ApplicationReference
Amide Bond FormationConversion of carboxylates/carboxylic acids to amides to explore new interactions.Development of subnanomolar MAO-B inhibitors.
Selective N-AlkylationControlled addition of alkyl groups to the N1 or N2 position of the indazole ring.Synthesis of specific N1/N2 regioisomers to optimize biological activity.
Structural Modification for SelectivitySystematic structural changes to improve selectivity for one biological target over another.Design of selective COX-2 inhibitors.
Bioisosteric ReplacementReplacing functional groups (e.g., esters) with other groups that have similar physical or chemical properties.Optimization of physicochemical properties and metabolic stability. nih.gov

Interdisciplinary Research with Chemical Biology and Pharmacology

The diverse biological activities reported for indazole derivatives necessitate a deeply interdisciplinary research approach, merging synthetic chemistry with chemical biology and pharmacology. rsc.orgmdpi.com The indazole core is a "privileged scaffold," appearing in drugs approved for a wide range of conditions, from cancer (e.g., Axitinib, Niraparib) to inflammation (e.g., Benzydamine). metabolomicsworkbench.org

The journey of a compound like this compound from a chemical entity to a potential therapeutic tool requires extensive collaboration:

Synthetic Chemists design and execute efficient and scalable syntheses of the core molecule and its derivatives.

Medicinal Chemists guide the design of new analogues based on structure-activity relationships to improve potency, selectivity, and drug-like properties.

Chemical Biologists develop and use chemical probes and assays to identify the molecular targets of new compounds and to study their effects in cellular systems.

Pharmacologists evaluate the efficacy and mechanism of action of the compounds in preclinical models of disease.

This collaborative cycle—from design and synthesis to biological testing and feedback—is fundamental to modern drug discovery. The versatility of the this compound scaffold makes it an ideal subject for such interdisciplinary programs aimed at discovering novel therapeutic agents for various diseases. metabolomicsworkbench.org

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of diethyl 1H-indazole-3,5-dicarboxylate derivatives?

Answer:
Synthesis optimization requires attention to solvent choice, reaction time, and catalyst selection. For example, DMSO is often used as a solvent due to its high polarity and ability to stabilize intermediates during reflux (18–24 hours) . Post-reaction steps, such as reduced-pressure distillation and recrystallization in water-ethanol mixtures, improve purity (e.g., 65% yield achieved in similar hydrazide derivatives) . Alternative methods, such as bromoacetonitrile-mediated functionalization, can introduce substituents while maintaining the indazole core .

Basic Question: How can researchers ensure purity during the purification of this compound?

Answer:
Purification typically involves recrystallization using solvent combinations like water-ethanol, which selectively precipitate the target compound . For complex mixtures, column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is recommended. Advanced techniques, such as preparative HPLC, may resolve stereoisomers or closely related analogs .

Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents and confirm regiochemistry (e.g., distinguishing 3,5-dicarboxylate positions) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., SHELX refinement protocols for small molecules) .
  • Elemental Analysis : Validates empirical formulas and purity (>99% required for publication) .

Advanced Question: What challenges arise in crystallographic refinement of this compound derivatives?

Answer:
Common challenges include:

  • Disorder in Ester Groups : Flexible ethyl chains may require anisotropic displacement parameter (ADP) refinement or partial occupancy modeling .
  • Twinned Crystals : SHELXL’s TWIN/BASF commands can resolve overlapping reflections in non-merohedral twins .
  • Data Quality : High-resolution (<1.0 Å) data from synchrotron sources improve model accuracy .

Advanced Question: How can computational methods aid in understanding the reactivity of this compound?

Answer:

  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to predict packing motifs .
  • DFT Calculations : Optimize transition states for reactions like nucleophilic substitution at the indazole nitrogen .
  • Molecular Docking : Screens bioactivity by simulating ligand-receptor binding (e.g., anti-corrosion or enzyme inhibition studies) .

Advanced Question: What strategies enable regioselective functionalization of the indazole core?

Answer:

  • Electrophilic Substitution : Nitration or halogenation at the 4-position is favored due to electron-withdrawing carboxylate groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh3_3)4_4) and inert atmospheres .

Basic Question: How should researchers assess the biological activity of this compound derivatives?

Answer:

  • In-Vitro Assays : Use cell lines (e.g., HeLa or MCF-7) to screen cytotoxicity or enzyme inhibition (IC50_{50} values).
  • Anti-Corrosion Studies : Electrochemical impedance spectroscopy (EIS) quantifies corrosion inhibition efficiency in metal alloys .

Advanced Question: How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Validate Force Fields : Ensure docking simulations use updated protein structures (e.g., from PDB).
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) in DFT calculations to mimic physiological conditions .
  • Dose-Response Curves : Confirm activity trends with multiple concentrations to rule out false positives .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhaling volatile byproducts (e.g., ethyl acetate) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

Advanced Question: How can researchers validate hydrogen-bonding networks in absence of X-ray data?

Answer:

  • IR Spectroscopy : Detect O–H or N–H stretches (e.g., 3200–3500 cm1^{-1}) .
  • Solid-State NMR : 1^1H-1^1H correlation experiments map proximity between protons .

Basic Question: What solvents are optimal for solubility challenges in kinetic studies?

Answer:

  • Polar Solvents : DMSO or DMF dissolve carboxylate derivatives but may interfere with nucleophilic reactions .
  • Co-Solvent Systems : Ethanol/water (70:30) balances solubility and reactivity for hydrolysis studies .

Advanced Question: How to design this compound analogs for structure-activity relationship (SAR) studies?

Answer:

  • Bioisosteric Replacement : Substitute carboxylates with sulfonates to modulate polarity .
  • Steric Modifications : Introduce bulky groups (e.g., tert-butyl) at the 1-position to probe steric effects in binding pockets .

Basic Question: What green chemistry approaches apply to its synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) minimize waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.